5-Ethyl-8-methylquinoline
Overview
Description
5-Ethyl-8-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes an ethyl group at the 5th position and a methyl group at the 8th position of the quinoline ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-Ethyl-8-methylquinoline, can be achieved through various methods. One common approach involves the use of aniline derivatives and aldehydes under microwave irradiation without any solvent . This method often employs Bronsted acids, with hydrochloric acid being a preferred catalyst due to its high yield . Another approach involves multi-component reactions using substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .
Industrial Production Methods: Industrial production of quinoline derivatives typically focuses on green and sustainable processes. Methods such as solvent-free reactions, the use of ionic liquids, and photocatalytic synthesis (UV radiation) are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-8-methylquinoline can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
5-Ethyl-8-methylquinoline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-8-methylquinoline involves its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death . Additionally, quinoline derivatives can interact with various cellular targets, leading to their diverse biological activities .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of applications in medicinal and industrial chemistry.
8-Methylquinoline: A derivative with a methyl group at the 8th position, similar to 5-Ethyl-8-methylquinoline but lacking the ethyl group at the 5th position.
5-Ethylquinoline: A derivative with an ethyl group at the 5th position, similar to this compound but lacking the methyl group at the 8th position.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to other quinoline derivatives .
Properties
IUPAC Name |
5-ethyl-8-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-10-7-6-9(2)12-11(10)5-4-8-13-12/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGDFMDJCYZGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC=NC2=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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